molecular formula C13H16N2O2 B12419567 Melatonin-d7

Melatonin-d7

Cat. No.: B12419567
M. Wt: 239.32 g/mol
InChI Key: DRLFMBDRBRZALE-FJNYTKNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melatonin-d7, also known as N-Acetyl-5-methoxytryptamine-d7, is a deuterated form of melatonin. Melatonin is a hormone produced by the pineal gland in the brain, primarily responsible for regulating sleep-wake cycles. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of melatonin due to its stability and distinguishable properties in mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Melatonin-d7 involves the incorporation of deuterium atoms into the melatonin molecule. This can be achieved through various synthetic routes, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using deuterated starting materials. The process includes:

Chemical Reactions Analysis

Types of Reactions

Melatonin-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Melatonin-d7 is widely used in scientific research due to its unique properties:

Mechanism of Action

Melatonin-d7 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Melatonin-d7

This compound is unique due to its deuterium labeling, which provides stability and allows for precise tracking in metabolic studies. This makes it an invaluable tool in pharmacokinetic and metabolic research, offering insights that are not possible with non-deuterated melatonin .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

239.32 g/mol

IUPAC Name

2,2,2-trideuterio-N-[1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i1D3,5D2,6D2

InChI Key

DRLFMBDRBRZALE-FJNYTKNASA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC([2H])([2H])C([2H])([2H])C1=CNC2=C1C=C(C=C2)OC

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC

Origin of Product

United States

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